Hydroxyzine Hydrochloride

CNS pharmacology psychomotor performance antihistamine sedation

Hydroxyzine Hydrochloride (CAS 2192-20-3) is the essential tool compound for preclinical and clinical studies requiring central H1 receptor occupancy, sedation, or anxiolysis—endpoints unattainable with its non-sedating metabolite cetirizine. Supplied as a white to off-white crystalline powder (melting point 190-193°C, high aqueous solubility), it is available in compendial grades (USP/EP/JP) for API formulation and analytical reference standard use. Procure this compound when your research objective includes CNS-mediated effects, prodrug-to-active metabolite cascade modeling, or stability-indicating method validation per ICH Q3A/Q3B.

Molecular Formula C21H29Cl3N2O2
Molecular Weight 447.8 g/mol
CAS No. 2192-20-3
Cat. No. B195973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyzine Hydrochloride
CAS2192-20-3
Synonyms2-(2-(4-((4-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethanol
Atarax
Durrax
Hydroxyzine
Hydroxyzine Dihydrochloride
Hydroxyzine Hydrochloride
Hydroxyzine Pamoate
Orgatrax
Pamoate, Hydroxyzine
Vistaril
Molecular FormulaC21H29Cl3N2O2
Molecular Weight447.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H
InChIKeyANOMHKZSQFYSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityCrystals;  MP 193 °C;  Bitter taste. Solubility in mg/mL: water <700;  chloroform 60;  acetone 2;  ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/
White powder;  odorless;  melts with decomp at about 200 °C;  1 g sol in about 11 mL chloroform;  slightly sol in acetone;  practically insol in ether /Hydrochloride/
Light-yellow powder;  practically odorless;  practically insol in methanol /Pamoate/
9.14e-02 g/L

Hydroxyzine Hydrochloride (CAS 2192-20-3) Procurement Guide: First-Generation Piperazine Antihistamine with Dual CNS Activity


Hydroxyzine Hydrochloride (CAS 2192-20-3) is the dihydrochloride salt of hydroxyzine, a first-generation piperazine-class histamine H1 receptor antagonist supplied as a white to off-white crystalline powder with a melting point of 190-193°C [1]. The compound exhibits high aqueous solubility (H2O: soluble; ≥150 mg/mL) [2] and a calculated LogP of 4.5357 [3], reflecting its lipophilic character that facilitates blood-brain barrier penetration [4]. As a pharmaceutical salt, it is maintained in compendial grades (USP, EP, JP) for use as an active pharmaceutical ingredient in antihistamine, anxiolytic, and antipruritic formulations, as well as an analytical reference standard for method development and quality control [5].

Hydroxyzine Hydrochloride vs. Second-Generation Antihistamines: Why Simple Substitution Fails in CNS-Active and Antipruritic Applications


Generic substitution among H1 antihistamines is not pharmacologically equivalent due to fundamental differences in blood-brain barrier penetration, receptor dissociation kinetics, and metabolic fate. Hydroxyzine Hydrochloride, as a basic, lipophilic first-generation antihistamine (LogP 4.5357) [1], readily crosses the blood-brain barrier to exert both H1 antagonism and significant CNS effects (sedation, anxiolysis), whereas its major metabolite cetirizine—a zwitterionic second-generation antihistamine—exhibits markedly lower CNS penetration and negligible sedation at therapeutic doses [2]. Furthermore, the R-enantiomer of hydroxyzine (R-hydroxyzine) demonstrates a faster H1 receptor dissociation rate compared to levocetirizine (R-cetirizine), which acts as an insurmountable antagonist due to its slower dissociation [3]. Consequently, substituting hydroxyzine with cetirizine or levocetirizine eliminates the anxiolytic component and alters the duration and character of H1 receptor blockade. Formulation differences also exist: hydroxyzine hydrochloride, as a dihydrochloride salt, requires excipient compatibility testing due to its acidic nature and susceptibility to hydrolysis and oxidative degradation, with known degradation products including hydroxyzine N-oxide and O-acetyl hydroxyzine [4].

Hydroxyzine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Data vs. Cetirizine, Levocetirizine, and In-Class Alternatives


CNS Psychomotor Impairment: Hydroxyzine vs. Cetirizine Direct Head-to-Head Crossover Study

In a four-way crossover study of 12 healthy atopic subjects, hydroxyzine 25 mg produced significant CNS psychomotor impairment across all three measured parameters (critical flicker frequency, Stroop word testing, visual analog scales) compared to placebo (P<0.05), whereas neither cetirizine 10 mg nor 20 mg produced any significant CNS changes relative to placebo [1]. Both the intensity and time course of CNS effects correlated significantly with hydroxyzine plasma concentrations (P<0.05), confirming the parent drug—not its metabolite cetirizine—drives sedation [1].

CNS pharmacology psychomotor performance antihistamine sedation crossover clinical trial

Mood and Affect Outcomes: Hydroxyzine vs. Desloratadine, Levocetirizine, and Rupatadine in Chronic Pruritus Patients

In a randomized controlled trial of 92 chronic pruritus patients receiving therapeutic doses for one month, outpatients treated with hydroxyzine and cetirizine reported significantly higher scores on depression, anxiety, and fatigue sub-scales compared to those receiving desloratadine, levocetirizine, or rupatadine [1]. Hydroxyzine and cetirizine appeared to have negative influences on mood states relative to newer-generation comparators [1].

mood disorders anxiety antihistamine side effects dermatology

H1 Receptor Affinity: Hydroxyzine (Ki 1.9 nM) vs. Cetirizine (Ki ~8.2 nM) Receptor Binding Comparison

Hydroxyzine binds to the human histamine H1 receptor with a reported Ki of 1.9 nM [1]. In comparative studies, hydroxyzine demonstrates approximately 4-fold higher affinity than its metabolite cetirizine, which exhibits a Ki of approximately 8.2 nM (pKi 8.2 ± 0.1) [2]. Additionally, hydroxyzine inhibits [³H]pyrilamine and [³H]desloratadine binding to human H1 receptor with IC50 values of 10 nM and 19 nM, respectively [3].

receptor binding H1 antagonist pharmacology in vitro

Metabolic Fate and Prodrug Relationship: Hydroxyzine as the Exclusive Parent Compound for Cetirizine Generation

Hydroxyzine undergoes extensive hepatic metabolism to yield cetirizine as its major active metabolite in humans [1]. Cetirizine, a zwitterionic second-generation antihistamine, is not generated by any other first-generation antihistamine in the piperazine or ethanolamine classes. Approximately 70% of cetirizine is excreted unchanged in urine, while hydroxyzine itself undergoes significant first-pass metabolism [2]. This unique metabolic cascade means that hydroxyzine administration produces a biphasic pharmacodynamic profile: initial CNS-active H1 antagonism (from parent hydroxyzine) followed by sustained peripheral H1 blockade (from cetirizine) with a half-life of approximately 20 hours in adults [3].

drug metabolism prodrug pharmacokinetics cytochrome P450

Analytical Method Stability and Impurity Profiling: Validated HPLC Method with Quantified Degradation Products

A validated stability-indicating HPLC method was developed for the quantification of organic impurities in hydroxyzine hydrochloride pharmaceutical dosage forms [1]. The method achieved linearity with R² > 0.999 over a concentration range of 0.1132–2.9920 μg/mL, with recoveries of 84.09%–109.74% [1]. Two specific degradation products were identified under stress conditions: hydroxyzine N-oxide and O-acetyl hydroxyzine [1]. Hydroxyzine hydrochloride in extracellular solution demonstrated stability for at least 37 days at 4-8°C, 16 days at room temperature, and 16 days at 35°C [2].

stability-indicating HPLC impurity profiling pharmaceutical analysis quality control

Sustained Release Formulation Potential: Hydroxyzine HCl Microbead Encapsulation Efficiency and Release Kinetics

Hydroxyzine HCl was successfully formulated into sustained-release hydrogel microbeads using Tintiri mucilage [1]. The optimized formulation achieved drug entrapment efficiency of 92.68 ± 0.82% and a percentage yield of 82.24 ± 0.08% [1]. The pure drug exhibited an angle of repose of 49.28° ± 0.25°, indicating poor flow properties, whereas the formulated beads demonstrated superior flow characteristics [1]. Sustained drug release was maintained over 12 hours, with zero-order release kinetics [1].

sustained release hydrogel beads formulation science drug delivery

Hydroxyzine Hydrochloride (CAS 2192-20-3) High-Value Procurement Scenarios Based on Differentiated Evidence


CNS-Active Antihistamine Research Requiring Dual H1 Antagonism and Anxiolytic Activity

Hydroxyzine Hydrochloride is the preferred compound for preclinical and clinical studies investigating the intersection of histaminergic and anxiety pathways. Based on direct head-to-head data, hydroxyzine 25 mg produces significant psychomotor impairment and CNS changes across multiple validated parameters (critical flicker frequency, Stroop word testing, visual analog scales), whereas its metabolite cetirizine produces no significant CNS changes at 10 mg or 20 mg doses [1]. This CNS activity is directly correlated with parent hydroxyzine plasma concentrations (P<0.05) [1], establishing it as the essential tool compound for studies requiring central H1 receptor occupancy. Procurement of hydroxyzine hydrochloride rather than cetirizine or other second-generation antihistamines is mandatory when the research objective includes assessment of sedation, anxiolysis, or CNS-mediated adverse effects.

Pharmaceutical Quality Control and Stability-Indicating Method Development

Hydroxyzine Hydrochloride reference standards are critical for analytical method development, validation, and routine quality control in pharmaceutical manufacturing. A validated stability-indicating HPLC method has been established with linearity R² > 0.999, recovery range 84.09%–109.74%, and identified degradation products including hydroxyzine N-oxide and O-acetyl hydroxyzine [2]. The compound's stability in extracellular solution has been quantified (37 days at 4-8°C, 16 days at room temperature) [3], enabling reliable experimental planning. Procurement of USP/EP/JP-grade hydroxyzine hydrochloride [4] is essential for laboratories performing impurity profiling, forced degradation studies, and batch release testing in compliance with ICH Q3A/Q3B guidelines.

Sustained-Release Formulation Development for Reduced Dosing Frequency

Hydroxyzine Hydrochloride demonstrates compatibility with sustained-release drug delivery systems, as evidenced by successful encapsulation in Tintiri mucilage-based hydrogel beads achieving 92.68 ± 0.82% entrapment efficiency and 12-hour sustained release with zero-order kinetics [5]. The pure drug's poor flow properties (angle of repose 49.28°) [5] create a clear need for formulation optimization, but its physicochemical profile permits multiple controlled-release strategies including matrix tablets and bead-based systems. Procurement of hydroxyzine hydrochloride API with specified particle size distribution and polymorphic form is recommended for formulation scientists developing once-daily or twice-daily dosage forms to improve patient compliance in chronic pruritus or anxiety indications.

Metabolic and Pharmacokinetic Studies Investigating Prodrug-to-Active Metabolite Cascades

Hydroxyzine Hydrochloride serves as a unique model compound for investigating prodrug-to-active metabolite cascades, given that it is the exclusive parent compound generating cetirizine as its major active metabolite [6]. Approximately 70% of generated cetirizine is excreted unchanged in urine [6]. This metabolic pathway offers a distinct advantage over alternative first-generation antihistamines (e.g., diphenhydramine, chlorpheniramine) that do not produce clinically significant active metabolites with differing pharmacodynamic profiles. Procurement of hydroxyzine hydrochloride for in vitro hepatocyte metabolism studies or in vivo pharmacokinetic investigations in animal models provides a validated platform for examining the temporal separation of central (parent) and peripheral (metabolite) H1 receptor antagonism.

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